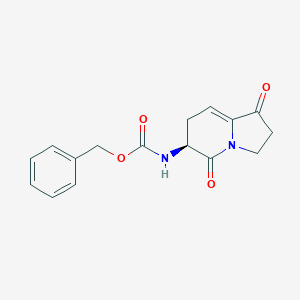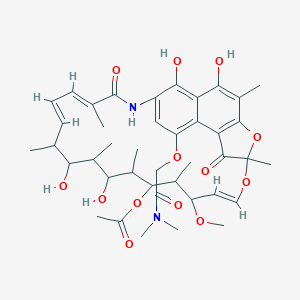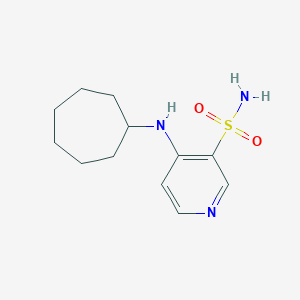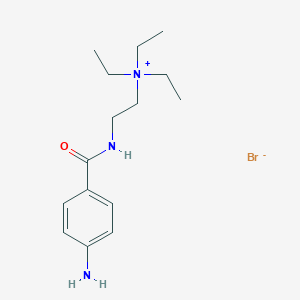
Gadolinium edetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium edetate is a chelating agent used in scientific research for its ability to bind with metal ions. It is commonly used in the field of biochemistry and physiology to study the effects of metal ions on biological systems.
Mecanismo De Acción
Gadolinium edetate binds with metal ions, such as calcium, magnesium, and zinc, to form stable complexes. These complexes can then be studied to determine the effects of metal ions on biological systems.
Biochemical and Physiological Effects:
Gadolinium edetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of metal-dependent enzymes, such as phospholipase A2 and carbonic anhydrase. It has also been shown to affect the structure and function of proteins, such as calmodulin and troponin C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Gadolinium edetate in lab experiments is its ability to selectively bind with metal ions. This allows researchers to study the effects of specific metal ions on biological systems. However, one limitation is that Gadolinium edetate can also bind with other metal ions, such as iron and copper, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the use of Gadolinium edetate in scientific research. One area of interest is the study of metal ion homeostasis in cells and organisms. Another area of interest is the development of new chelating agents with improved selectivity and binding affinity. Additionally, the use of Gadolinium edetate in medical imaging and diagnosis is an area of active research.
Métodos De Síntesis
Gadolinium edetate is synthesized by reacting gadolinium oxide with ethylenediaminetetraacetic acid (EDTA). The reaction produces a water-soluble complex that can be purified through filtration and recrystallization.
Aplicaciones Científicas De Investigación
Gadolinium edetate is used in scientific research to study the effects of metal ions on biological systems. It is commonly used in the field of biochemistry and physiology to investigate the role of metal ions in enzyme catalysis, protein structure, and cellular signaling pathways.
Propiedades
Número CAS |
15213-88-4 |
|---|---|
Nombre del producto |
Gadolinium edetate |
Fórmula molecular |
C10H12GdN2O8- |
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;gadolinium(3+) |
InChI |
InChI=1S/C10H16N2O8.Gd/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-4 |
Clave InChI |
PFKHAHJIBHFAIK-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Sinónimos |
gadolinium EDTA Gd EDTA Gd-EDTA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)

![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)








